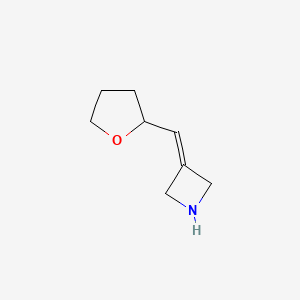

3-(Oxolan-2-ylmethylidene)azetidine

描述

Structure

3D Structure

属性

CAS 编号 |

1508082-04-9 |

|---|---|

分子式 |

C8H13NO |

分子量 |

139.19 g/mol |

IUPAC 名称 |

3-(oxolan-2-ylmethylidene)azetidine |

InChI |

InChI=1S/C8H13NO/c1-2-8(10-3-1)4-7-5-9-6-7/h4,8-9H,1-3,5-6H2 |

InChI 键 |

ZEALZCXLOKLCOJ-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)C=C2CNC2 |

规范 SMILES |

C1CC(OC1)C=C2CNC2 |

产品来源 |

United States |

Synthetic Methodologies for 3 Oxolan 2 Ylmethylidene Azetidine

Retrosynthetic Analysis and Strategic Disconnections to Target Structure

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. jocpr.comnumberanalytics.comamazonaws.com For 3-(Oxolan-2-ylmethylidene)azetidine, two primary strategic disconnections are considered.

The first and most logical disconnection is at the exocyclic carbon-carbon double bond. This disconnection simplifies the target molecule into two key fragments: an azetidin-3-one (B1332698) precursor and a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion derived from 2-methyl-oxolane. This approach is based on the well-established Wittig reaction or its Horner-Wadsworth-Emmons variant, which are powerful methods for olefination. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org

A second, less direct, disconnection could be made at the C-N bonds of the azetidine (B1206935) ring. This would lead to an acyclic amino-alcohol or amino-halide precursor containing the oxolanylmethylidene moiety. While feasible, this approach would require the formation of the strained four-membered ring in the presence of the exocyclic double bond, which could be prone to side reactions. Therefore, the olefination strategy is generally preferred.

Key Bond-Forming Reactions for Azetidine Ring Construction

Cyclization Approaches to Azetidine Heterocycles

Intramolecular cyclization of acyclic precursors is a common strategy for forming azetidine rings. For instance, a γ-amino alcohol can undergo cyclization upon activation of the hydroxyl group as a good leaving group (e.g., mesylate or tosylate), followed by intramolecular nucleophilic substitution by the amine. organic-chemistry.orgnih.gov Another approach involves the palladium-catalyzed intramolecular C-H amination of a suitably protected amine, which can form the azetidine ring with high efficiency. rsc.org The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, also offers a direct route to functionalized azetidines. nih.govacs.orgnih.govacs.orgrsc.orgrsc.org

Installation of the Azetidine Core via Ring-Closing Reactions

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocycles, including azetidines. A diallylamine (B93489) derivative can be subjected to RCM using a ruthenium catalyst to furnish a dehydroazetidine, which can then be reduced to the saturated azetidine ring. Another effective method is the intramolecular aminolysis of epoxides. A cis-3,4-epoxy amine can undergo regioselective ring-opening by the internal amine, catalyzed by a Lewis acid such as lanthanum triflate, to yield the corresponding 3-hydroxyazetidine. nih.govfrontiersin.org

Introduction of the Oxolan-2-ylmethylidene Moiety

The final key transformation is the introduction of the oxolan-2-ylmethylidene group onto the azetidine core.

Olefination Strategies for the Exocyclic Double Bond

The most direct method to form the exocyclic double bond is through an olefination reaction. The Wittig reaction, involving the reaction of a phosphonium ylide with a ketone, is a classic and reliable method for this transformation. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org In this case, an N-protected azetidin-3-one would be treated with the ylide derived from (oxolan-2-ylmethyl)triphenylphosphonium bromide.

Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction offers several advantages, such as the use of more nucleophilic phosphonate carbanions and easier removal of the phosphate (B84403) byproduct. wikipedia.orgnrochemistry.comslideshare.netyoutube.com This would involve reacting the azetidin-3-one with a phosphonate ester like diethyl (oxolan-2-ylmethyl)phosphonate in the presence of a base. The HWE reaction often provides excellent stereoselectivity, favoring the formation of the E-alkene. organic-chemistry.org

Coupling Reactions Involving Oxolane Precursors

Palladium-catalyzed cross-coupling reactions could also be envisioned for the formation of the C-C bond of the exocyclic double bond. For example, a 3-halo- or 3-triflyloxy-azetidine derivative could be coupled with an organometallic reagent derived from 2-methylene-oxolane. The Stille coupling, which utilizes organotin reagents, is known for its tolerance of a wide range of functional groups. openochem.orgopenochem.orgharvard.eduwikipedia.orgnumberanalytics.com A Suzuki coupling, employing a boronic acid or ester derivative of the oxolane fragment, is another powerful and widely used alternative. researchgate.netmdpi.comresearchgate.netwikipedia.org However, the synthesis of the requisite organometallic oxolane precursor adds complexity to this approach compared to the more direct olefination strategies.

Illustrative Data Tables

The following tables provide representative, non-exhaustive examples of reaction conditions for the key synthetic steps discussed. These are based on general literature precedents for similar transformations and are intended for illustrative purposes only, as specific experimental data for the synthesis of this compound is not available.

Table 1: Representative Conditions for Azetidine Ring Formation

| Entry | Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Intramolecular Cyclization | 3-Amino-1-propanol derivative | 1. MsCl, Et3N, DCM, 0 °C to rt; 2. K2CO3, MeOH, reflux | N-Protected Azetidine | 70-90 |

| 2 | Aza-Paternò-Büchi | Imine and Alkene | hv (300 nm), Acetone, rt | Substituted Azetidine | 60-85 nih.gov |

| 3 | Ring-Closing Metathesis | Diallylamine derivative | Grubbs' II catalyst (5 mol%), CH2Cl2, reflux | Dehydroazetidine | 80-95 |

| 4 | Epoxide Aminolysis | cis-3,4-Epoxy amine | La(OTf)3 (10 mol%), CH3CN, rt | 3-Hydroxyazetidine | 85-95 nih.gov |

Table 2: Representative Conditions for Olefination Reactions

| Entry | Reaction Type | Ketone | Olefination Reagent | Base/Conditions | Product | Yield (%) |

| 1 | Wittig Reaction | N-Boc-azetidin-3-one | (Oxolan-2-ylmethyl)triphenylphosphonium bromide | n-BuLi, THF, -78 °C to rt | 3-(Oxolan-2-ylmethylidene)-azetidine | 60-80 |

| 2 | Horner-Wadsworth-Emmons | N-Boc-azetidin-3-one | Diethyl (oxolan-2-ylmethyl)phosphonate | NaH, THF, 0 °C to rt | 3-(Oxolan-2-ylmethylidene)-azetidine (E-isomer favored) | 75-90 organic-chemistry.org |

Table 3: Representative Conditions for Cross-Coupling Reactions

| Entry | Reaction Type | Azetidine Precursor | Oxolane Precursor | Catalyst and Conditions | Product | Yield (%) |

| 1 | Suzuki Coupling | N-Boc-3-iodoazetidine | 2-(Methylene)oxolane-boronic acid pinacol (B44631) ester | Pd(dppf)Cl2 (3 mol%), K2CO3, Dioxane/H2O, 80 °C | 3-(Oxolan-2-ylmethylidene)-azetidine | 50-70 researchgate.net |

| 2 | Stille Coupling | N-Boc-3-triflyloxyazetidine | 2-(Methylene)oxolane-tributylstannane | Pd(PPh3)4 (5 mol%), LiCl, THF, reflux | 3-(Oxolan-2-ylmethylidene)-azetidine | 60-80 wikipedia.org |

Catalytic Methodologies in Synthesis

Catalytic approaches are paramount in modern synthetic chemistry, offering efficient and selective routes to complex molecules. For the construction of this compound, both transition metal catalysis and organocatalysis provide viable pathways, primarily focusing on the formation of the core azetidine ring and the subsequent or concurrent introduction of the oxolanylmethylidene substituent.

Transition metal catalysts, particularly those based on lanthanides, have proven effective in the synthesis of azetidines through the intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org This strategy is highly relevant for the potential synthesis of a precursor to this compound.

A plausible route would involve a precursor such as a cis-3,4-epoxy amine. The key step would be the regioselective ring-opening of the epoxide by the tethered amine, catalyzed by a Lewis acidic transition metal complex. Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), are particularly effective for this transformation. nih.govfrontiersin.org The reaction proceeds via coordination of the Lewis acid to the epoxide oxygen, activating it towards nucleophilic attack by the amine. The regioselectivity of the attack is crucial, favoring the formation of the four-membered azetidine ring over the alternative five-membered pyrrolidine (B122466) ring. nih.govfrontiersin.org

Research on related systems has demonstrated that this method is tolerant of various functional groups, which is a significant advantage for multi-step syntheses. nih.govfrontiersin.org For instance, the synthesis of various 3-hydroxyazetidines has been achieved with high yields and regioselectivity using La(OTf)₃. nih.govfrontiersin.org

A potential synthetic precursor to this compound could be synthesized from a suitable epoxy amine. The subsequent conversion of the resulting 3-hydroxyazetidine derivative to the target exocyclic alkene could be achieved through standard transformations such as a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphorane or phosphonate reagent derived from oxolane-2-carbaldehyde.

Organocatalysis offers a complementary, metal-free approach to the synthesis of functionalized azetidines. A highly relevant organocatalytic method for constructing the key structural feature of an exocyclic double bond on the azetidine ring is the Horner-Wadsworth-Emmons (HWE) reaction. mdpi.combohrium.com

This strategy would likely involve the reaction of a protected azetidin-3-one with a phosphonate reagent bearing the oxolanylmethyl group. The use of an organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is common for deprotonating the phosphonate to generate the reactive ylide. mdpi.combohrium.com A key intermediate in this approach would be N-protected azetidin-3-one.

For example, the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate has been successfully achieved via a DBU-catalyzed HWE reaction between N-Boc-azetidin-3-one and methyl 2-(dimethoxyphosphoryl)acetate. mdpi.combohrium.com This demonstrates the feasibility of creating an exocyclic double bond at the 3-position of the azetidine ring using organocatalysis. To synthesize this compound, the corresponding phosphonate, (dimethoxyphosphoryl)methyl)oxolane, would be required.

Another relevant organocatalytic transformation is the aza-Michael addition. While not directly forming the exocyclic double bond, it is a powerful method for functionalizing the azetidine ring, which could be a step in a more complex synthetic route. mdpi.com

Optimization of Reaction Conditions and Synthetic Efficiency

The efficiency of any synthetic route to this compound would heavily rely on the careful optimization of reaction conditions for the key catalytic steps.

For the transition metal-catalyzed intramolecular aminolysis of an epoxy amine precursor, several factors would need to be considered to maximize the yield and regioselectivity. Based on studies of similar systems, the choice of catalyst, solvent, and temperature are critical. nih.govfrontiersin.org

Table 1: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Azetidine Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | La(OTf)₃ (5) | (CH₂Cl)₂ | Reflux | 2.5 | 81 |

| 2 | La(OTf)₃ (5) | PhH | Reflux | 2.5 | 81 |

| 3 | Sc(OTf)₃ (5) | (CH₂Cl)₂ | Reflux | 2.5 | 78 |

| 4 | Yb(OTf)₃ (5) | (CH₂Cl)₂ | Reflux | 2.5 | 75 |

| 5 | La(OTf)₃ (2.5) | (CH₂Cl)₂ | Reflux | 5 | 79 |

| 6 | La(OTf)₃ (10) | (CH₂Cl)₂ | Reflux | 2.5 | 82 |

This table is a representation of typical optimization data for the synthesis of azetidines from epoxy amines, as reported in the literature. nih.govfrontiersin.org

As shown in the table, La(OTf)₃ often provides the best yields. The solvent also plays a crucial role, with chlorinated solvents like 1,2-dichloroethane (B1671644) ((CH₂Cl)₂) being effective. nih.govfrontiersin.org Catalyst loading can also be optimized to ensure high conversion without excessive use of the catalyst.

For the organocatalytic Horner-Wadsworth-Emmons approach, optimization would focus on the choice of base, solvent, and reaction temperature to ensure efficient formation of the exocyclic double bond. Studies on the synthesis of related methyl 2-(azetidin-3-ylidene)acetates have optimized these conditions. mdpi.com

Table 2: Optimization of Horner-Wadsworth-Emmons Reaction for Azetidine Derivatives

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | THF | 25 | 1 | 85 |

| 2 | K₂CO₃ | MeCN | 60 | 12 | 45 |

| 3 | DBU | MeCN | 45 | 16 | 65 |

| 4 | DBU | 1,4-Dioxane | 45 | 16 | 60 |

This table is a representation of typical optimization data for the HWE reaction to form exocyclic alkenes on an azetidine ring. mdpi.com

The data suggests that strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) can lead to high yields in a short amount of time. mdpi.com However, for substrates sensitive to strong bases, milder conditions using DBU can also be effective, albeit with longer reaction times. mdpi.com The choice of solvent also influences the reaction outcome.

By carefully selecting and optimizing these catalytic methodologies, an efficient and high-yielding synthesis of the target compound, this compound, can be envisioned.

Stereochemical Considerations and Asymmetric Synthesis

Chiral Auxiliaries and Their Application in Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org For the synthesis of 3-(Oxolan-2-ylmethylidene)azetidine, a chiral auxiliary could be attached to the azetidine (B1206935) nitrogen. One plausible strategy would involve the use of Evans' chiral oxazolidinones or Oppolzer's camphorsultams.

A hypothetical synthetic route could commence with an N-acylated chiral auxiliary on an azetidin-3-one (B1332698) precursor. A subsequent Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ylide derived from 2-formyloxolane would introduce the oxolan-2-ylmethylidene moiety. The facial selectivity of the olefination would be influenced by the steric bulk of the chiral auxiliary, thereby controlling the E/Z geometry of the exocyclic double bond.

Another well-established class of chiral auxiliaries are the tert-butanesulfinamides, which have been successfully employed in the synthesis of chiral azetidines. nih.gov An N-tert-butanesulfinyl azetidin-3-one could be reacted with the appropriate ylide. The stereodirecting influence of the sulfinamide group would be crucial in determining the stereochemistry of the final product. The auxiliary can then be removed under acidic conditions. nih.gov

Table 1: Potential Chiral Auxiliaries for Stereocontrolled Synthesis

| Chiral Auxiliary | Class | Point of Attachment | Potential for Stereocontrol |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Oxazolidinone | Azetidine Nitrogen | High facial bias in olefination reactions |

| (1S)-(+)-Camphorsultam | Sultam | Azetidine Nitrogen | Covalent directing group for stereoselective transformations |

| (R)-(+)-tert-Butanesulfinamide | Sulfinamide | Azetidine Nitrogen | Control of nucleophilic additions and olefination reactions |

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This can be particularly effective for creating the chiral center in the oxolane ring before its attachment to the azetidine core, or for desymmetrization of a prochiral precursor.

The choice of a chiral ligand is paramount in metal-catalyzed asymmetric reactions. For the synthesis of a chiral 2-substituted oxolane precursor, a variety of catalytic systems can be envisioned. For instance, an asymmetric hydrosilylation or hydrogenation of a suitable furan (B31954) derivative could be catalyzed by a rhodium or iridium complex bearing a chiral phosphine (B1218219) ligand, such as BINAP or Josiphos.

In the context of constructing the azetidine ring itself, chiral N,N'-dioxide/Mg(II) complexes have been shown to be effective in the enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides to furnish chiral azetidines with high enantioselectivity. acs.org While this specific reaction may not directly yield the target molecule, the principle of using a chiral Lewis acid catalyst to control the stereochemistry of azetidine ring formation is highly relevant.

A plausible enantioselective synthesis could involve a kinetic resolution of a racemic 2-substituted oxolane precursor. For example, an enzymatic acylation could selectively acylate one enantiomer of a 2-hydroxymethyloxolane derivative, leaving the other enantiomer in high enantiomeric purity. This enantiopure alcohol could then be oxidized to the corresponding aldehyde and used in a subsequent olefination reaction with an azetidine-derived ylide.

Alternatively, a direct asymmetric synthesis of a key intermediate could be achieved. For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated lactone, catalyzed by a chiral organocatalyst like a diarylprolinol silyl (B83357) ether, could establish the chiral center at the 2-position of the oxolane ring. The resulting enantiomerically enriched lactone could then be further elaborated to the desired side chain.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the formation of diastereomers. In the case of this compound, this would involve controlling the geometry of the exocyclic double bond relative to the stereocenter on the oxolane ring.

A substrate-controlled diastereoselective approach would start with an enantiomerically pure 2-formyloxolane. The inherent chirality of this starting material would influence the stereochemical outcome of the olefination reaction with an achiral azetidine-derived ylide. The steric hindrance of the substituents on the oxolane ring would direct the approach of the ylide, favoring the formation of one geometric isomer of the double bond over the other. Iodine-mediated cyclization of homoallyl amines is a known method to produce cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov A similar strategy could be envisioned for the construction of a suitably substituted azetidine precursor.

Table 2: Plausible Diastereoselective Olefination Outcomes

| Chiral Starting Material | Olefination Reagent | Expected Major Diastereomer | Anticipated Diastereomeric Ratio (dr) |

| (R)-2-Formyloxolane | Azetidin-3-ylidenetriphenylphosphorane | (E)-3-((R)-Oxolan-2-ylmethylidene)azetidine | >10:1 |

| (S)-2-Formyloxolane | Azetidin-3-ylidenetriphenylphosphorane | (E)-3-((S)-Oxolan-2-ylmethylidene)azetidine | >10:1 |

| (R)-2-Formyloxolane | Horner-Wadsworth-Emmons Reagent | (Z)-3-((R)-Oxolan-2-ylmethylidene)azetidine | Dependent on reagent and conditions |

| (S)-2-Formyloxolane | Horner-Wadsworth-Emmons Reagent | (Z)-3-((S)-Oxolan-2-ylmethylidene)azetidine | Dependent on reagent and conditions |

Resolution Techniques for Enantiomeric Purity

When an asymmetric synthesis does not provide sufficient enantiomeric purity, resolution techniques can be employed to separate the enantiomers. For this compound, which contains a basic nitrogen atom, classical resolution via diastereomeric salt formation is a viable option.

This would involve reacting the racemic mixture of the final compound with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the azetidine can be liberated by treatment with a base.

Alternatively, chiral chromatography, using a chiral stationary phase (CSP) in either high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), can be a powerful tool for both analytical and preparative-scale separation of enantiomers. The choice of the chiral stationary phase would be critical and would likely be determined through screening of various commercially available columns.

Chemical Reactivity and Transformation Mechanisms

Elucidation of Reaction Mechanisms at the Azetidine (B1206935) Nitrogen

The lone pair of electrons on the azetidine nitrogen atom makes it a nucleophilic and basic center. Consequently, it readily participates in reactions with various electrophiles.

Alkylation and Acylation: The nitrogen atom can be functionalized through alkylation and acylation reactions. N-alkylation can be achieved using alkyl halides, while acylation is typically performed with acyl chlorides or anhydrides. These reactions are fundamental for modifying the steric and electronic properties of the molecule, which can, in turn, influence the reactivity of the other functional groups. For instance, the introduction of a bulky N-substituent can sterically hinder reactions at the exocyclic double bond or the azetidine ring. Conversely, the introduction of an electron-withdrawing group on the nitrogen can decrease its nucleophilicity and basicity, potentially altering the course of acid-catalyzed reactions.

While specific studies on the N-functionalization of 3-(Oxolan-2-ylmethylidene)azetidine are not extensively documented, the general reactivity of azetidines suggests that these transformations are feasible and proceed via standard nucleophilic substitution mechanisms. The reaction conditions would typically involve a base to deprotonate the nitrogen, facilitating its attack on the electrophile.

Reactivity of the Exocyclic Double Bond: Addition and Cycloaddition Reactions

The exocyclic double bond in this compound is an electron-deficient system, making it susceptible to attack by nucleophiles. This reactivity is analogous to that observed in other α,β-unsaturated systems.

Addition Reactions: Nucleophiles can add to the exocyclic double bond in a Michael-type or 1,4-conjugate addition fashion. This has been demonstrated in the aza-Michael addition of various NH-heterocycles to the structurally similar methyl 2-(N-Boc-azetidin-3-ylidene)acetate. In these reactions, a base such as DBU is used to catalyze the addition of the nucleophile to the electron-deficient alkene. This suggests that a similar reactivity pattern can be expected for this compound with a range of nucleophiles, including amines, thiols, and carbanions.

Cycloaddition Reactions: The exocyclic double bond can also participate in cycloaddition reactions. As a dienophile, it can react with dienes in [4+2] cycloaddition reactions (Diels-Alder reactions) to form spirocyclic systems containing a six-membered ring fused to the azetidine. The reactivity in these reactions would be enhanced by the electron-withdrawing nature of the azetidine ring.

Furthermore, 1,3-dipolar cycloadditions are also plausible. For example, reaction with azomethine ylides could lead to the formation of spiro-pyrrolidinyl-azetidine frameworks. These reactions are valuable for the rapid construction of complex heterocyclic systems with a high degree of stereocontrol. The regioselectivity and stereoselectivity of these cycloadditions would be influenced by the substituents on both the this compound and the reacting partner.

Ring-Opening Reactions of the Azetidine Core

The significant ring strain of the azetidine ring makes it susceptible to ring-opening reactions under both nucleophilic and electrophilic conditions. This strain-release-driven reactivity is a hallmark of four-membered heterocycles.

Nucleophilic Ring-Opening Pathways

The azetidine ring can be opened by a variety of nucleophiles. This process is often facilitated by activation of the azetidine nitrogen, for example, by protonation or by conversion to a quaternary ammonium salt. The attack of the nucleophile typically occurs at one of the ring carbons adjacent to the nitrogen, leading to the formation of a γ-functionalized amine.

The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring. In the case of this compound, the presence of the exocyclic double bond can influence the site of nucleophilic attack. Intramolecular nucleophilic attack is also a possibility, where a nucleophilic center within a substituent on the azetidine ring attacks one of the ring carbons.

Electrophilic Ring-Opening Pathways

Acid-catalyzed ring-opening of azetidines is a common transformation. Protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons, making them more susceptible to attack by weak nucleophiles, including the solvent. This can lead to the formation of γ-amino alcohols or other functionalized amines, depending on the reaction conditions and the nucleophile present.

The presence of the oxolane moiety in this compound introduces the possibility of intramolecular ring-opening pathways. For example, under acidic conditions, the oxygen atom of the oxolane ring could potentially act as an internal nucleophile, leading to the formation of a bridged bicyclic system.

Rearrangement Pathways and Intramolecular Transformations

Beyond simple ring-opening, this compound and its derivatives can undergo various rearrangement and intramolecular reactions.

Ring Expansion: A notable rearrangement is the rhodium-catalyzed ring expansion of 2-(azetidin-3-ylidene)acetates with aryl boronic acids. This reaction proceeds through a domino conjugate addition/N-directed α-C(sp³)–H activation process to yield 4-aryl-4,5-dihydropyrrole-3-carboxylates. This transformation highlights the potential for converting the strained four-membered ring into a more stable five-membered ring system, driven by the formation of new carbon-carbon bonds.

Isomerization: Acid-catalyzed isomerization of the exocyclic double bond to an endocyclic position is a potential intramolecular transformation. This would lead to the formation of a 3-(oxolan-2-ylmethyl)-1,4-dihydroazete, which could then undergo further reactions. The equilibrium between the exocyclic and endocyclic isomers would be dependent on the reaction conditions and the relative thermodynamic stabilities of the two forms.

Advanced Methodologies for Spectroscopic and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a compound in its solid state. This technique provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding the molecule's chemical behavior.

Single Crystal X-ray Diffraction Studies

The foundation of X-ray crystallography is the diffraction of X-rays by a single, well-ordered crystal. For a compound like 3-(Oxolan-2-ylmethylidene)azetidine, the first step would be the growth of a suitable single crystal. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced.

For instance, in studies of various spirocyclic azetidines and other derivatives, single crystal X-ray diffraction has been successfully employed to confirm their molecular structures. researchgate.netacs.org The absolute configuration of chiral centers can also be determined, often through the analysis of anomalous dispersion, as has been demonstrated for certain azetidine (B1206935) derivatives. acs.orgnih.gov

A typical output of a single crystal X-ray diffraction study includes a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal lattice. While specific data for this compound is not published, a hypothetical dataset for a derivative is presented in Table 1 to illustrate the nature of the information obtained.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Chemical Formula | C₈H₁₁NO |

| Formula Weight | 137.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.125(3) |

| c (Å) | 9.287(2) |

| α (°) | 90 |

| β (°) | 105.67(3) |

| γ (°) | 90 |

| Volume (ų) | 773.4(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.178 |

| R-factor | 0.045 |

This data is illustrative and does not represent experimentally determined values for this compound.

Chiroptical Spectroscopy for Absolute Configuration Assignment

When a molecule is chiral, meaning it is non-superimposable on its mirror image, it will interact with plane-polarized light in a specific manner. Chiroptical spectroscopy techniques measure this interaction and are powerful tools for determining the absolute configuration of enantiomers.

The primary chiroptical techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light as a function of wavelength.

For a chiral molecule like this compound, each enantiomer will produce a CD spectrum that is a mirror image of the other. This is a hallmark of enantiomeric pairs and provides a definitive method for distinguishing between them. In a study on a chiral hemiporphyrazine derivative, the mirror symmetry between the CD spectra of the (R,R) and (S,S) enantiomers was clearly observed. nih.gov

Furthermore, vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, has been used to assign the absolute configuration of related chiral molecules, such as spirocyclopropylazetidines. acs.org By comparing the experimentally measured CD or VCD spectrum with spectra predicted by quantum chemical calculations for a given absolute configuration, the true stereochemistry of the molecule can be assigned with a high degree of confidence.

A hypothetical CD spectral data table for the two enantiomers of this compound is presented in Table 2 to illustrate how the data might be presented.

Table 2: Hypothetical Circular Dichroism Data for the Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (R) | 220 | +1.5 x 10⁴ |

| (R) | 250 | -0.8 x 10⁴ |

| (S) | 220 | -1.5 x 10⁴ |

| (S) | 250 | +0.8 x 10⁴ |

This data is illustrative and does not represent experimentally determined values for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3-(Oxolan-2-ylmethylidene)azetidine, these calculations would provide insights into its stability, electronic distribution, and preferred three-dimensional arrangement.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. Geometry optimization would be the first step, where the molecule's structure is varied to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of both the azetidine (B1206935) and oxolane rings, as well as the connecting methylidene bridge.

Different DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) would be tested to find a level of theory that accurately reproduces experimental data for similar compounds, if available. The resulting optimized geometry would be characterized by the absence of imaginary frequencies in a vibrational frequency calculation, confirming it as a true energy minimum.

Energy profiles could be calculated to explore the rotation around the C-C single bonds and the puckering of the four- and five-membered rings. This would reveal the energy barriers between different conformations.

Ab Initio Methods for High-Level Calculations

For more precise energy and property calculations, ab initio methods, which are based on first principles without empirical parameters, could be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of accuracy than DFT for certain properties, although at a significantly greater computational expense. These high-level calculations would typically be performed on the DFT-optimized geometries (single-point energy calculations) to refine the electronic energy and provide benchmark data for the DFT results.

Conformational Analysis and Potential Energy Surfaces

The flexibility of both the azetidine and oxolane rings, along with the rotational freedom around the exocyclic double bond and adjacent single bonds, suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be crucial to identify the most stable conformers and understand their relative populations at a given temperature.

A potential energy surface (PES) scan would be performed by systematically varying key dihedral angles, such as those defining the ring puckering and the orientation of the two rings relative to each other. This would map out the energy landscape of the molecule, identifying all low-energy minima (stable conformers) and the transition states that connect them. The results of such an analysis are often visualized as a 2D or 3D plot of energy versus the varied geometric parameters.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.

For this compound, the following spectroscopic parameters would be of interest:

Vibrational Frequencies (IR and Raman): Calculation of vibrational frequencies is a standard output of geometry optimization calculations. These theoretical frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental Infrared (IR) and Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular vibrations, such as the C=C stretching of the methylidene bridge, N-H stretching of the azetidine ring, and various C-O and C-N stretching modes.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). The calculated shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the structural elucidation of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). This would provide information about the electronic transitions in the molecule, such as the π → π* transition associated with the exocyclic double bond.

The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, based on typical accuracies of such calculations for similar molecules.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹H NMR (ppm) | ||

| Azetidine CH₂ | 3.6 - 3.8 | 3.7 |

| Azetidine CH | 4.0 - 4.2 | 4.1 |

| Oxolane CH₂ (adjacent to O) | 3.8 - 4.0 | 3.9 |

| Oxolane CH₂ | 1.8 - 2.2 | 2.0 |

| Oxolane CH | 4.5 - 4.8 | 4.6 |

| Methylidene CH | 5.0 - 5.5 | 5.3 |

| ¹³C NMR (ppm) | ||

| Azetidine CH₂ | 50 - 55 | 52 |

| Azetidine C | 60 - 65 | 63 |

| Oxolane CH₂ (adjacent to O) | 68 - 72 | 70 |

| Oxolane CH₂ | 25 - 30 | 28 |

| Oxolane CH | 75 - 80 | 78 |

| Methylidene C= | 140 - 145 | 142 |

| Methylidene =CH | 100 - 105 | 103 |

| IR (cm⁻¹) | ||

| N-H Stretch | 3300 - 3400 | 3350 |

| C=C Stretch | 1650 - 1680 | 1665 |

| C-O-C Stretch | 1050 - 1150 | 1100 |

| UV-Vis (nm) | ||

| λ_max | 210 - 230 | 220 |

Reaction Pathway Modeling and Transition State Analysis

Theoretical calculations can be used to model the reaction pathways of this compound in various chemical transformations. This involves identifying the reactants, products, and any intermediates, and then locating the transition state structures that connect them on the potential energy surface.

For example, the mechanism of aza-Michael additions to the exocyclic double bond could be investigated. researchgate.netnih.gov DFT calculations would be employed to locate the transition state for the nucleophilic attack on the double bond. The activation energy for the reaction can be calculated as the energy difference between the transition state and the reactants. By comparing the activation energies for different possible reaction pathways (e.g., attack from different faces of the molecule), insights into the regioselectivity and stereoselectivity of the reaction can be gained.

The intrinsic reaction coordinate (IRC) would be calculated to confirm that the located transition state correctly connects the reactants and products.

Theoretical Insights into Reactivity and Selectivity in Chemical Transformations

Beyond modeling specific reaction pathways, computational chemistry provides a range of tools to understand the general reactivity and selectivity of a molecule.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO would likely be localized on the electron-rich exocyclic double bond and the nitrogen atom, indicating susceptibility to electrophilic attack. The LUMO would likely be centered on the exocyclic double bond, indicating its propensity to react with nucleophiles. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would likely show negative potential (red) around the nitrogen and oxygen atoms, indicating their nucleophilic character, and positive potential (blue) around the N-H proton, indicating its acidic nature.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution in terms of localized bonds and lone pairs. This can be used to quantify the charges on each atom and to analyze hyperconjugative interactions that contribute to the molecule's stability and reactivity.

Role As a Synthetic Scaffold and Precursor in Organic Synthesis

Hypothetical Utilization in the Construction of Diverse Heterocyclic Systems

The exocyclic enamine-like double bond in 3-(Oxolan-2-ylmethylidene)azetidine presents a prime site for a variety of chemical transformations, making it a potential precursor for a range of more complex heterocyclic systems. Based on the reactivity of analogous compounds, such as methyl 2-(azetidin-3-ylidene)acetate, several synthetic pathways can be envisaged.

One of the most probable reactions is the aza-Michael addition . Nucleophiles such as amines, thiols, and other heterocycles could add to the β-position of the double bond, leading to the formation of 3,3-disubstituted azetidines. mdpi.comresearchgate.net This approach would allow for the introduction of a wide array of functional groups and the construction of novel spirocyclic or fused heterocyclic systems. For instance, reaction with pyrazoles or imidazoles could yield complex azetidine (B1206935) derivatives with potential applications in medicinal chemistry. mdpi.com

Furthermore, the double bond could participate in cycloaddition reactions . For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of spiro-azetidine-cyclohexene derivatives. Similarly, [3+2] cycloadditions with azides or nitrile oxides would provide access to spiro-azetidine-triazole or -oxazole systems, respectively. These types of transformations are well-established for expanding chemical diversity.

A Potential Building Block for Complex Molecule Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen atom (once deprotected, if in a protected form) and an electrophilic double bond, makes it an attractive building block for the synthesis of complex molecules. The tetrahydrofuran (B95107) ring also adds a layer of structural complexity and potential for stereochemical control.

In the synthesis of natural products or pharmaceutically active compounds, this scaffold could be used to introduce the constrained azetidine motif, which is known to impart unique conformational properties to molecules. nih.govacs.org The oxolane ring is also a common feature in many biologically active compounds. The ability to introduce both of these rings in a single step would be a significant advantage in a synthetic campaign.

Envisioned Integration into Multi-Step Synthetic Sequences Towards Target Structures

The reactivity of the functional groups in this compound would allow for its seamless integration into multi-step synthetic sequences. For example, after an initial aza-Michael addition to the double bond, the azetidine nitrogen could be functionalized, or the ester group (if present in an analogous starting material) could be modified.

A hypothetical synthetic sequence could involve:

Aza-Michael addition to introduce a desired substituent at the 3-position.

N-functionalization of the azetidine ring, for instance, through N-arylation or N-alkylation, to build molecular complexity. acs.orgorganic-chemistry.org

Modification of the oxolane ring , such as ring-opening or functional group interconversion, to further elaborate the structure.

This stepwise approach would enable the systematic construction of a library of compounds based on the core this compound scaffold.

Scaffold Derivatization for Exploring New Chemical Space

The exploration of new chemical space is a critical endeavor in drug discovery. The derivatization of the this compound scaffold offers numerous possibilities for creating novel molecular architectures.

The following table outlines potential derivatization strategies based on the reactivity of similar azetidine-based systems:

| Reaction Type | Reagents and Conditions | Potential Products |

| Aza-Michael Addition | Various primary and secondary amines, DBU, MeCN | 3-aminoalkyl-3-azetidinyl-oxolane derivatives |

| Hydrogenation | H₂, Pd/C | 3-(Oxolan-2-ylmethyl)azetidine |

| Epoxidation | m-CPBA | Spiro-epoxy-azetidine-oxolane derivatives |

| Cycloaddition [3+2] | Azides, Nitrile Oxides | Spiro-triazole/oxazole-azetidine-oxolane derivatives |

| N-Arylation | Aryl halides, Palladium catalyst | N-Aryl-3-(oxolan-2-ylmethylidene)azetidine derivatives |

This table is based on hypothesized reactivity and not on published experimental data for the specific compound.

The synthesis and diversification of densely functionalized azetidine ring systems have been shown to be a powerful strategy for generating libraries of lead-like molecules. nih.govacs.org The application of similar methodologies to this compound could unlock a new area of chemical space for biological screening.

Derivatization and Functionalization Strategies

Modification of the Azetidine (B1206935) Nitrogen: Acylation, Alkylation, and Substitution Reactions

The secondary amine of the azetidine ring in 3-(oxolan-2-ylmethylidene)azetidine is a key site for functionalization. Its nucleophilic character allows for a variety of reactions, including acylation and alkylation, to introduce diverse substituents.

Acylation Reactions: The nitrogen atom can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters in the presence of a base. These reactions typically proceed under mild conditions to afford the corresponding N-acylazetidines. The choice of the acylating agent allows for the introduction of a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties, thereby modulating the electronic and steric properties of the molecule.

Alkylation Reactions: N-alkylation of the azetidine ring can be achieved using alkyl halides, sulfonates, or through reductive amination. Direct alkylation with alkyl halides can sometimes be challenging due to the potential for over-alkylation or competing ring-opening reactions, especially with highly reactive electrophiles. nih.gov The use of milder alkylating agents and careful control of reaction conditions are crucial for achieving mono-alkylation. mdpi.combeilstein-journals.org Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing a variety of alkyl groups. The choice of the N-substituent can significantly influence the biological activity and pharmacokinetic properties of the resulting derivatives. nih.gov

Substitution Reactions: While direct nucleophilic substitution on the azetidine nitrogen is essentially its alkylation or acylation, the nitrogen can also participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives. nih.gov These methods provide access to a broad range of derivatives that would be difficult to synthesize using traditional methods.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acid chloride/anhydride, base (e.g., triethylamine), aprotic solvent | N-Acylazetidine |

| Alkylation | Alkyl halide, base (e.g., K2CO3), polar aprotic solvent | N-Alkylazetidine |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)3) | N-Alkylazetidine |

| Buchwald-Hartwig Amination | Aryl halide, palladium catalyst, phosphine (B1218219) ligand, base | N-Arylazetidine |

Functionalization of the Exocyclic Double Bond: Epoxidation, Dihydroxylation, and Cyclopropanation

The exocyclic double bond in this compound is a reactive handle for a variety of addition reactions, allowing for the introduction of new stereocenters and functionalities.

Epoxidation: The exocyclic double bond can be converted to an epoxide using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. nih.govnih.govresearchgate.netyoutube.commdpi.com This reaction is often stereospecific and provides access to spirocyclic oxiranyl-azetidine derivatives. These epoxides are valuable intermediates that can undergo further nucleophilic ring-opening reactions to introduce a wide range of functional groups. The choice of oxidant and reaction conditions can influence the stereochemical outcome of the epoxidation. nih.gov

Dihydroxylation: Dihydroxylation of the exocyclic double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to yield the corresponding vicinal diol. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com Syn-dihydroxylation is typically observed with these reagents. Asymmetric dihydroxylation methods, such as the Sharpless asymmetric dihydroxylation, can be employed to introduce chirality in a controlled manner, leading to enantiomerically enriched diols. wikipedia.org These diols can serve as precursors for further synthetic transformations.

Cyclopropanation: The exocyclic double bond can undergo cyclopropanation reactions to form spirocyclic cyclopropyl-azetidine derivatives. harvard.edumasterorganicchemistry.comnih.gov Common methods include the Simmons-Smith reaction using diiodomethane (B129776) and a zinc-copper couple, or transition metal-catalyzed reactions with diazo compounds. harvard.edunih.gov The cyclopropane (B1198618) ring introduces significant conformational constraints and can be used to fine-tune the three-dimensional structure of the molecule. Asymmetric cyclopropanation can be achieved using chiral catalysts or auxiliaries.

| Reaction Type | Reagents and Conditions | Product Type |

| Epoxidation | m-CPBA, CH₂Cl₂ | Spirocyclic oxiranyl-azetidine |

| Syn-Dihydroxylation | OsO₄ (catalytic), NMO (reoxidant) | Spirocyclic vicinal diol |

| Cyclopropanation | CH₂I₂, Zn-Cu couple (Simmons-Smith) | Spirocyclic cyclopropyl-azetidine |

Ring-Opening Derivatization Reactions Leading to Novel Linear Scaffolds

The strained four-membered azetidine ring is susceptible to ring-opening reactions under certain conditions, providing access to diverse linear amino-functionalized scaffolds. These reactions are typically promoted by electrophilic activation of the nitrogen atom or by nucleophilic attack on one of the ring carbons. nih.govnih.govnih.gov

| Reaction Condition | Potential Nucleophile | Resulting Scaffold |

| Acid catalysis (e.g., HCl) | Water, Alcohols | γ-Amino alcohol derivatives |

| N-Alkylation followed by nucleophilic attack | Halide ions, Cyanide | Functionalized γ-aminoalkyl derivatives |

| Reductive ring opening | Hydrogenolysis (e.g., H₂, Pd/C) | Substituted aminopropanol (B1366323) derivatives |

Regioselective and Stereoselective Functionalization Approaches

Controlling the regioselectivity and stereoselectivity of reactions is paramount in the synthesis of complex molecules. For this compound, this involves directing reactions to a specific site on the molecule and controlling the formation of new stereocenters.

Regioselectivity: In the context of this molecule, regioselectivity is particularly relevant for reactions involving the exocyclic double bond and the tetrahydrofuran (B95107) ring. For instance, in reactions that could potentially occur at either the exocyclic double bond or the THF ring, the choice of reagents and conditions can favor one over the other. Furthermore, in ring-opening reactions of the azetidine, the site of nucleophilic attack can be controlled by the electronic and steric nature of the substituents.

Stereoselectivity: The generation of new stereocenters can be achieved through various stereoselective reactions. As mentioned earlier, asymmetric dihydroxylation and cyclopropanation of the exocyclic double bond can be used to introduce chirality. nih.govnih.gov Furthermore, the existing stereocenter at the 2-position of the oxolane ring can exert diastereoselective control over reactions on the adjacent exocyclic double bond. This substrate-controlled diastereoselectivity can be a powerful tool for synthesizing stereochemically defined derivatives. Directed metalation-substitution strategies, while not directly reported for this molecule, have been used for the stereoselective functionalization of other azetidine systems and could potentially be applied here. nih.gov

| Approach | Key Principle | Potential Outcome |

| Substrate-controlled Diastereoselectivity | The existing stereocenter in the oxolane moiety directs the approach of reagents to the exocyclic double bond. | Formation of a specific diastereomer in addition reactions. |

| Catalyst-controlled Enantioselectivity | Use of chiral catalysts (e.g., in dihydroxylation or cyclopropanation). | Formation of a specific enantiomer. |

| Directed Metalation | A directing group on the molecule guides a metalating agent to a specific position for subsequent functionalization. | Regio- and stereoselective introduction of substituents. |

Green Chemistry Principles in the Synthesis and Transformation

Atom Economy and Reaction Efficiency Calculations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. primescholars.com The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

A high atom economy signifies a more sustainable process, as fewer atoms are wasted in the form of byproducts. jocpr.com This is distinct from reaction yield, which only measures the amount of product obtained relative to the theoretical maximum and does not account for waste generated. libretexts.orgscranton.edu

For the synthesis of 3-(Oxolan-2-ylmethylidene)azetidine, a common method would be the Horner-Wadsworth-Emmons (HWE) reaction. This involves reacting a phosphonate (B1237965) ester, such as diethyl (oxolan-2-ylmethyl)phosphonate, with a ketone, in this case, a protected azetidin-3-one (B1332698), in the presence of a base. nih.gov

Let's consider a hypothetical HWE synthesis for an N-Boc protected precursor to this compound:

Reaction: tert-Butyl 3-oxazetidine-1-carboxylate + Diethyl (oxolan-2-ylmethyl)phosphonate + Sodium Hydride → tert-Butyl this compound-1-carboxylate + Diethyl phosphate (B84403) sodium salt + Hydrogen (H₂)

The following table breaks down the atom economy calculation for this transformation. Note that catalysts and solvents are not included in the atom economy calculation itself. youtube.com

Interactive Table: Atom Economy Calculation for a Horner-Wadsworth-Emmons Synthesis

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| tert-Butyl 3-oxazetidine-1-carboxylate | C₈H₁₃NO₃ | 171.19 | Reactant |

| Diethyl (oxolan-2-ylmethyl)phosphonate | C₉H₁₉O₄P | 222.22 | Reactant |

| Sodium Hydride | NaH | 24.00 | Reactant (Base) |

| tert-Butyl this compound-1-carboxylate | C₁₃H₂₁NO₃ | 239.31 | Desired Product |

| Diethyl phosphate sodium salt | C₄H₁₀NaO₄P | 176.09 | Byproduct |

| Hydrogen | H₂ | 2.02 | Byproduct |

Calculation:

|

This calculation demonstrates that even with a high reaction yield, a significant portion of the reactant mass (42.7%) is converted into byproducts, highlighting an area for improvement through greener synthetic design.

Sustainable Solvent Selection and Solvent-Free Reactions

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste, energy consumption, and environmental impact. Sustainable solvents are chosen based on their safety (low toxicity, non-flammable), environmental impact (biodegradable, low potential for pollution), and efficiency.

In the synthesis of azetidine (B1206935) derivatives, various solvents have been employed. For instance, the Horner-Wadsworth-Emmons reaction is often carried out in solvents like tetrahydrofuran (B95107) (THF), while subsequent aza-Michael additions may use acetonitrile. nih.gov Lanthanide-catalyzed syntheses of azetidines have been performed in dichloroethane (DCE). frontiersin.org Many of these traditional solvents present environmental or health hazards.

The development of greener synthetic routes for this compound would involve replacing these hazardous solvents with more sustainable alternatives.

Interactive Table: Comparison of Solvents for Azetidine Synthesis

| Solvent | Typical Use in Azetidine Synthesis | Green Chemistry Considerations | Potential Greener Alternative |

|---|---|---|---|

| Dichloroethane (DCE) | Lewis acid-catalyzed cyclizations frontiersin.org | Suspected carcinogen, environmentally persistent. | 2-Methyl-THF, Cyclopentyl methyl ether (CPME) |

| Tetrahydrofuran (THF) | Anhydrous reactions (e.g., HWE) nih.gov | Forms explosive peroxides; derived from non-renewable resources. | 2-Methyl-THF (bio-derivable, less prone to peroxide formation) |

| Acetonitrile | Aza-Michael additions nih.gov | Toxic, byproduct of acrylonitrile (B1666552) production. | Dimethyl sulfoxide (B87167) (DMSO), Cyrene™ (bio-based) |

| Water | Catalytic reactions researchgate.net | The ultimate green solvent; non-toxic, abundant, safe. However, can be problematic for water-sensitive reagents. | N/A |

An even more sustainable approach is the development of solvent-free reactions . These reactions, conducted with neat reactants or in a solid state, eliminate solvent waste entirely. Research into catalytic systems that remain active under solvent-free conditions, such as catalysts that form a liquid clathrate with the substrate, represents a significant advance in green chemistry. bnl.gov Applying such a methodology to the synthesis of this compound would drastically reduce its environmental footprint.

Development of Recyclable Catalytic Systems

Catalysis is a cornerstone of green chemistry because catalytic reactions are inherently more atom-economical than stoichiometric ones. They reduce waste by using small amounts of a substance to perform a large number of transformations. For the synthesis of azetidines, various catalytic systems have been developed, including those based on palladium, acs.org nickel, nih.gov and lanthanide triflates like La(OTf)₃. frontiersin.orgnih.gov

A key challenge is the development of recyclable catalysts . This addresses issues of cost (especially with precious metal catalysts like palladium), contamination of the product with metal residues, and waste from the catalyst itself. Strategies for catalyst recyclability include:

Heterogenization: Anchoring a homogeneous catalyst to a solid support (e.g., polymers, silica, magnetic nanoparticles). This allows for easy separation of the catalyst from the reaction mixture by simple filtration or magnetic decantation. researchgate.net

Phase-Separable Catalysts: Designing catalysts that precipitate out of the reaction mixture upon completion or a change in conditions (e.g., temperature), allowing for recovery and reuse. bnl.gov

Use of Robust, Earth-Abundant Metals: Developing catalysts based on more common and less toxic metals like iron as alternatives to precious metals. acs.org

Interactive Table: Catalytic Systems for Azetidine Synthesis and Recyclability Potential

| Catalyst Type | Example Reaction | Advantages | Recyclability Strategy |

|---|---|---|---|

| Palladium Catalysts | Intramolecular C-H amination acs.org | High efficiency and selectivity for C-N bond formation. | Immobilization on polymers or magnetic nanoparticles. |

| Nickel Catalysts | Suzuki cross-coupling for C-C bond formation nih.gov | More earth-abundant and less expensive than palladium. | Development of ligands that facilitate precipitation or extraction. |

| Lanthanide (e.g., La(OTf)₃) | Intramolecular aminolysis of epoxides frontiersin.orgnih.gov | Effective Lewis acids, tolerate various functional groups. | Immobilization in ionic liquids or on solid supports. |

| Biocatalysts (Enzymes) | Asymmetric synthesis | High selectivity, operate in mild (aqueous) conditions, biodegradable. youtube.com | Immobilization on solid supports for continuous flow reactors. |

Developing a recyclable catalytic system for a key step in the synthesis of this compound, such as a reusable Lewis acid for a cyclization step or a supported palladium catalyst for a cross-coupling reaction, would be a significant green chemistry achievement.

Waste Minimization and Byproduct Management Strategies

A holistic green chemistry approach involves not only maximizing atom economy but also actively managing the waste that is generated. The ideal scenario is to prevent waste formation in the first place.

In the context of synthesizing this compound, a primary source of waste comes from stoichiometric reagents. For example, the HWE reaction generates a stoichiometric amount of a phosphate salt byproduct. nih.gov Similarly, Wittig reactions, another common method for olefination, produce triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to separate from the product.

Strategies for waste minimization and byproduct management include:

Catalytic Routes: As discussed, replacing stoichiometric reagents with catalytic alternatives is the most effective strategy. For instance, developing a catalytic olefination method that avoids the formation of high molecular weight byproducts would be a major improvement.

Byproduct Valorization: Investigating potential uses for the byproducts generated. While challenging for byproducts like phosphate salts, in some industrial processes, waste streams can be converted into valuable co-products.

Process Intensification: Using technologies like continuous flow reactors can improve reaction efficiency, reduce solvent usage, and minimize waste by allowing for precise control over reaction parameters. This can also facilitate easier separation and purification.

Designing for Degradation: Ensuring that any unavoidable byproducts or residual chemicals are designed to be biodegradable and non-toxic, preventing their persistence in the environment. youtube.com

By systematically applying these principles—from calculating atom economy at the design stage to selecting green solvents and developing recyclable catalysts—the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process.

Future Research Directions and Emerging Academic Applications

Exploration of Novel Synthetic Pathways

The synthesis of functionalized azetidines remains a challenge due to the inherent ring strain of the four-membered ring. nih.gov Future research into the synthesis of 3-(oxolan-2-ylmethylidene)azetidine and its analogues will likely move beyond traditional methods to embrace more advanced and efficient strategies.

Photochemical Methods : The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, offers a direct route to the azetidine (B1206935) core. nih.govspringernature.com Visible-light-mediated variants of this reaction could provide a mild and selective method for constructing the azetidine ring system. nih.govspringernature.com Another photochemical approach is the Norrish-Yang cyclization, which involves a 1,5-hydrogen abstraction followed by ring closure to form azetidinols, which can be further functionalized. beilstein-journals.org

Strain-Release Functionalization : A promising and modular approach involves the strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). acs.orgnih.govorganic-chemistry.org The reaction of ABBs with various nucleophiles allows for the stereospecific introduction of substituents onto the azetidine ring. acs.org Developing an ABB precursor that can be converted to the oxolan-2-ylmethylidene moiety would represent a significant advancement.

Catalytic Cycloisomerization : The development of transition-metal-catalyzed cycloisomerization reactions could provide an atom-economical route to the azetidine ring. researchgate.net Lanthanide(III) triflates, for instance, have been shown to catalyze the intramolecular regioselective aminolysis of epoxy amines to afford azetidines. frontiersin.org

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Precursors | Key Features | Potential Advantages |

| Photochemical Cycloaddition | Imines and Alkenes | Visible-light mediated, [2+2] cycloaddition | High atom economy, mild conditions, access to functionalized products. nih.govspringernature.com |

| Strain-Release Functionalization | 1-Azabicyclo[1.1.0]butanes | Nucleophilic ring-opening | Modular, stereospecific, access to complex azetidines. acs.orgnih.gov |

| Catalytic Cycloisomerization | Epoxy amines | Lewis acid catalysis | High regioselectivity, good yields. frontiersin.org |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing methods and developing new ones.

Future research should focus on:

Computational Modeling of Reaction Pathways : Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of key synthetic steps, such as the ring-closure in cycloisomerization reactions or the nucleophilic attack in strain-release functionalization. researchgate.netnih.gov This can provide insights into the factors controlling regioselectivity and stereoselectivity.

Mechanistic Studies of Aza-Michael Additions : The exocyclic double bond in this compound is a Michael acceptor. Aza-Michael additions are known to be powerful C-N bond-forming reactions. frontiersin.org Computational studies can elucidate the mechanism of such additions to this specific substrate, including the role of catalysts and solvent effects. d-nb.info

Kinetics of Ring-Opening and Rearrangement : The strained azetidine ring is susceptible to ring-opening reactions. nih.gov Kinetic studies, coupled with computational modeling, can help to understand the stability of the ring system under various conditions and predict potential decomposition pathways. nih.gov

Application of Advanced Spectroscopic and Computational Techniques

The unambiguous characterization of this compound and its derivatives is essential. While standard techniques like 1H and 13C NMR are fundamental, more advanced methods will be necessary to fully elucidate the structural and electronic properties of these molecules.

Advanced NMR Spectroscopy : Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of substituents on the azetidine ring. ipb.pt 15N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom within the strained ring. ipb.pt For complex structures, variable temperature NMR studies could reveal information about conformational dynamics. adelaide.edu.auresearchgate.net

Computational Analysis of Molecular Properties : DFT and other computational methods can be used to predict key molecular properties, such as the pKa of the azetidine nitrogen, which influences its reactivity and stability. nih.gov The calculation of steric parameters, such as the percent buried volume (%Vbur), can aid in the design of azetidine-based ligands for catalysis. nih.gov

X-ray Crystallography : Single-crystal X-ray diffraction will be invaluable for the definitive determination of the three-dimensional structure of this compound and its derivatives, providing precise bond lengths and angles that reflect the ring strain. nih.gov

Design and Synthesis of Chemically Diverse Analogues for Material Science Investigations

The unique properties of the azetidine ring, including its rigidity and the presence of a basic nitrogen atom, make it an attractive building block for new materials.

Azetidinium-Functionalized Polymers : The quaternization of the azetidine nitrogen leads to the formation of azetidinium ions. Polymers containing these cationic groups have shown promise as antimicrobial coatings and as finishing agents for textiles. nih.govresearchgate.netresearchgate.net Future work could involve the synthesis of polymers incorporating the this compound moiety, where the oxolane group could modulate properties like hydrophilicity and biodegradability.

Cross-linking Agents : The strained azetidinium ring can undergo ring-opening reactions with nucleophiles, a property that can be exploited for cross-linking in polymer networks. acs.orggoogle.com This could lead to the development of novel hydrogels, adhesives, or coatings with tunable properties.

Energetic Materials : Functionalized azetidines have been investigated as potential energetic materials, offering a balance of performance and stability. acs.org The synthesis and characterization of nitrated or other high-energy derivatives of this compound could be a future research direction.

A summary of potential material science applications is provided in the table below.

| Application Area | Key Feature of Azetidine Moiety | Potential Advantage of this compound |

| Antimicrobial Coatings | Cationic azetidinium group | Tunable hydrophilicity and biocompatibility from the oxolane ring. researchgate.netresearchgate.net |

| Polymer Cross-linkers | Ring-opening reactivity of azetidinium | Control over cross-linking density and material properties. acs.orggoogle.com |

| Energetic Materials | Strained ring system | Potential for high energy density with tailored sensitivity. acs.org |

Integration into New Chemical Methodologies and Synthetic Strategies

The unique combination of a strained ring, a nucleophilic nitrogen, and a reactive exocyclic double bond makes this compound a versatile building block for organic synthesis.

Ligands for Asymmetric Catalysis : Chiral azetidine derivatives have been successfully employed as ligands in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net The synthesis of enantiomerically pure derivatives of this compound could lead to new classes of ligands with unique steric and electronic properties.

Peptidomimetics and Scaffolds for Drug Discovery : The rigid azetidine ring can act as a conformational constraint in bioactive molecules. Azetidine-containing peptides have shown improved stability towards proteases. researchgate.netnih.gov The this compound scaffold could be used to generate libraries of compounds for screening in drug discovery programs.

Building Blocks for Complex Heterocycles : The strain-release ring-opening of the azetidine ring can be a powerful tool for the synthesis of larger, more complex nitrogen-containing heterocycles. rsc.org The exocyclic double bond and the oxolane ring provide additional handles for functionalization, allowing for the development of cascade reactions to build molecular complexity rapidly.

常见问题

Q. What are the common synthetic routes for preparing 3-(Oxolan-2-ylmethylidene)azetidine?

The synthesis typically involves cyclization of alkyl diazo-3-oxoalkanoates or aziridine precursors under optimized conditions. For example, alkyl 2-diazo-3-oxoalkanoates are synthesized via ethoxycarbonylketene intermediates, followed by electrophilic trapping with aziridines . Reaction conditions such as solvent polarity and temperature significantly influence yield, with benzylic substituents favoring azetidine over pyrrolidine byproduct formation .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming bicyclic ring geometry and substituent orientation, as demonstrated for analogous compounds like (E)-3-(Oxolan-2-ylidene)-1-phenyl-pyrrolidine-2,5-dione . Complementary techniques include NMR spectroscopy (to analyze ring strain and substituent effects) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical methods are used to quantify azetidine-pyrrolidine product ratios in cyclization reactions?

Gas chromatography (GC) or HPLC coupled with UV/vis detection is employed, with calibration against pure standards. For example, electron-donating R1 substituents (e.g., 3-OMe) yield 3:1 azetidine:pyrrolidine ratios, while 4-OMe groups inhibit cyclization entirely . Mass spectrometry further distinguishes products via fragmentation patterns.

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in azetidine cyclization?

Electron-donating groups (e.g., methoxy) at the para position destabilize transition states by disrupting charge distribution, leading to incomplete cyclization. In contrast, meta-substituted derivatives exhibit higher azetidine selectivity due to reduced steric hindrance and stabilized intermediates . Computational studies (DFT) can model substituent effects on activation barriers .

Q. What computational methods elucidate enantioselective mechanisms in azetidine desymmetrization?

Density Functional Theory (DFT) calculations reveal that chiral phosphoric acid catalysts activate the azetidine nitrogen and thione tautomer simultaneously, lowering activation free energy by 2–3 kcal/mol compared to alternative pathways. Mode A (thione activation) is favored, enabling >90% enantiomeric excess in optimized systems .

Q. What strategies mitigate pyrrolidine byproduct formation during azetidine synthesis?

Steric bulk at the R2 position (e.g., adamantyl groups) disfavors six-membered transition states required for pyrrolidine formation. Lewis acid catalysts (e.g., Zn(OTf)₂) stabilize azetidine intermediates, while polar aprotic solvents (e.g., DMF) enhance cyclization kinetics .

Q. How does this compound modulate NLRP3 inflammasome activity in neuroinflammatory models?

In BV2 microglial cells, the compound attenuates NLRP3 activation by inhibiting caspase-1 cleavage and IL-1β secretion. Mechanistic studies suggest it disrupts reactive oxygen species (ROS)-dependent cathepsin B release, a key step in inflammasome assembly . Dose-response assays (IC₅₀ ≈ 10 µM) and RNAi knockdown validate target specificity.

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent, catalyst, and temperature variables, prioritizing azetidine yield over reaction speed .

- Enantioselective Analysis : Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC resolution of enantiomers, validated by circular dichroism (CD) spectroscopy .

- Biological Assays : For inflammasome studies, combine Western blotting (pro-caspase-1 cleavage), ELISA (IL-1β quantification), and fluorescence-based ROS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。